1-(5,6-Diphenylpyrazin-2-YL)piperidin-4-amine
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Overview
Description
1-(5,6-Diphenylpyrazin-2-YL)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-(5,6-Diphenylpyrazin-2-YL)piperidin-4-amine typically involves multi-step organic reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(5,6-Diphenylpyrazin-2-YL)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5,6-Diphenylpyrazin-2-YL)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5,6-Diphenylpyrazin-2-YL)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5,6-Diphenylpyrazin-2-YL)piperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Used in traditional Chinese medicine for its anti-inflammatory and antiviral properties.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other piperidine derivatives.
Properties
Molecular Formula |
C21H22N4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(5,6-diphenylpyrazin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C21H22N4/c22-18-11-13-25(14-12-18)19-15-23-20(16-7-3-1-4-8-16)21(24-19)17-9-5-2-6-10-17/h1-10,15,18H,11-14,22H2 |
InChI Key |
NKZSDFUEKUQRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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